molecular formula C18H21ClN4O2S B2814083 N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide CAS No. 946332-22-5

N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B2814083
CAS No.: 946332-22-5
M. Wt: 392.9
InChI Key: DWNXPJHCBFDLET-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at the 2-position and an ethanediamide side chain linked to a 3-methylbutyl group.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-11(2)7-8-20-17(24)18(25)21-16-14-9-26-10-15(14)22-23(16)13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNXPJHCBFDLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The 4-chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the ethanediamide moiety is attached through amidation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification strategies. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

BG14733: N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide

  • Key Differences: Aryl Substituent: Replaces the 4-chlorophenyl group with a 2,4-dimethylphenyl moiety. Molecular Weight: BG14733 (C₂₀H₂₆N₄O₂S, MW 386.51) is lighter than the target compound (estimated C₂₀H₂₅ClN₄O₂S, MW ~403.9) due to chlorine’s higher atomic mass .

Hypothetical Analogs with Varying Aryl Groups

  • 4-Fluorophenyl or 4-Nitrophenyl Substitutions : Such modifications could further alter electronic properties and binding affinities in biological systems.

Heterocyclic Compounds with Chlorophenyl Substituents

3,6-Bis(4-Chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione ()

  • Core Structure: Pyrrolo[3,4-c]pyrrole-dione (a nitrogen-rich bicyclic system) instead of thieno[3,4-c]pyrazole.
  • Comparison: The sulfur atom in the thieno-pyrazole core may improve thermal stability compared to the pyrrolo-pyrrole-dione system .

Pyridazine-Based Derivatives

BG14721: 3-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridazine

  • Core Structure : Pyridazine (a diazine heterocycle) with a naphthalene-carbonyl-piperidine side chain.
  • Key Differences: The absence of a thieno-pyrazole core and chloro/methylphenyl groups results in distinct electronic and steric profiles. This compound’s larger aromatic system (naphthalene) may favor interactions with hydrophobic protein pockets .

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Aryl Substituent Molecular Formula Molecular Weight Key Features
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl C₂₀H₂₅ClN₄O₂S ~403.9 Chloro group enhances electronegativity
BG14733 Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl C₂₀H₂₆N₄O₂S 386.51 Methyl groups increase lipophilicity
3,6-Bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-dione Pyrrolo[3,4-c]pyrrole 4-Chlorophenyl (×2) C₁₈H₁₂Cl₂N₂O₂ 371.21 Optoelectronic applications
BG14721 Pyridazine Naphthalene-carbonyl C₂₀H₁₉N₃O₂ 333.38 Hydrophobic interaction potential

Research Findings and Implications

  • Substituent Effects: Chloro groups (electron-withdrawing) may improve binding to electrophilic targets (e.g., enzyme active sites) but could reduce solubility compared to methyl groups.
  • Applications: Thieno-pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents, while pyrrolo-pyrrole-diones are prioritized in dye chemistry .
  • Synthetic Challenges : Introducing chloro groups may require harsh halogenation conditions, whereas methyl groups are easier to incorporate via Friedel-Crafts alkylation .

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